

An In-depth Technical Guide to C.I. Reactive Red 218

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive red 218**

Cat. No.: **B1167056**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the monoazo dye, **C.I. Reactive Red 218** (CAS No. 113653-03-5). It is designed for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its characteristics, synthesis, and applications. A significant challenge in the characterization of **Reactive Red 218** is the notable discrepancy in its reported molecular formula and weight across various chemical databases and literature. This guide addresses these inconsistencies and presents the available data in a structured format. Detailed experimental protocols for its synthesis and application in textile dyeing are provided, alongside visualizations of these processes to facilitate understanding.

Chemical Structure and Identity

The precise chemical structure of **C.I. Reactive Red 218** is a subject of considerable inconsistency across scientific literature and commercial suppliers. While it is consistently identified by the CAS Registry Number 113653-03-5, there are multiple competing molecular formulas reported. This discrepancy fundamentally impacts the compound's molecular weight and elemental composition. Due to its nature as a potentially complex mixture or polymeric azo dye, a universally accepted IUPAC name is not available.^[1] It is commonly referred to by synonyms such as Reactive Red P-6B.^{[2][3]}

The dye is structurally classified as a monoazo dye, containing a single azo (-N=N-) functional group that connects two aromatic ring systems.^[1] It also incorporates sulfonate groups, which

impart high water solubility, and a reactive group that allows it to form covalent bonds with textile fibers.[\[1\]](#)

The conflicting molecular formulas are presented below:

- $C_{16}H_{10}Cl_2S$ [\[1\]](#)
- $C_{18}H_{18}N_3NaO_5S$ [\[1\]](#)
- $C_{32}H_{20}Cl_2N_6O_6S_2Na_2$ [\[4\]](#)

Without definitive analytical data such as high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy directly linked to the CAS number, the true chemical structure remains ambiguous. For the purpose of this guide, we will present the available data and acknowledge these structural variations.

Physicochemical Properties

Reactive Red 218 is a bright red solid, typically supplied as a powder or granules, which is highly soluble in water.[\[1\]](#) This high solubility is a key characteristic for its application in aqueous dyeing processes.

Table 1: Summary of Quantitative Data for Reactive Red 218

Property	Value	Source(s)
CAS Number	113653-03-5	[1] [2] [3] [5] [6] [7]
Molecular Formula	$C_{16}H_{10}Cl_2S$ or $C_{18}H_{18}N_3NaO_5S$ or $C_{32}H_{20}Cl_2N_6O_6S_2Na_2$	[1] [4]
Molecular Weight	Varies with the molecular formula	[1] [4]
Appearance	Red powder or granules	[8]
Solubility in Water	> 300 g/L	[8]
pH (in solution)	6-9	[8]
Insolubility in water	≤0.02%	[8]

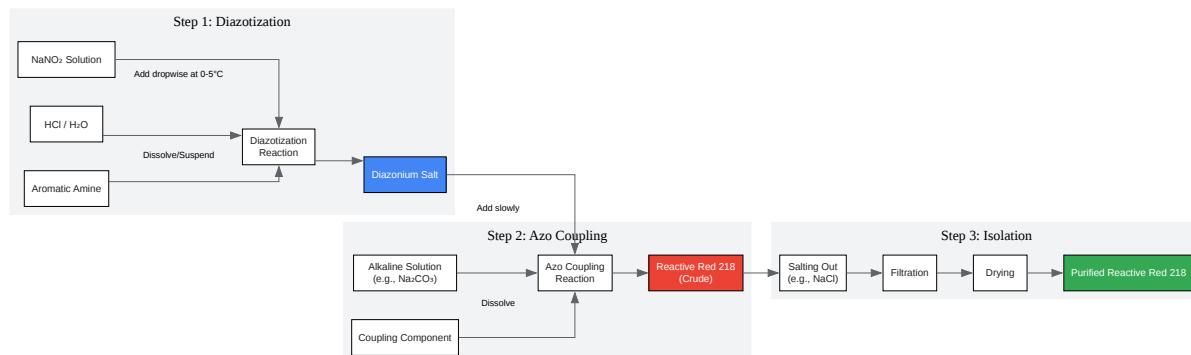
Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and application of monoazo reactive dyes, which are representative of the processes used for **Reactive Red 218**.

Synthesis of a Monoazo Reactive Dye (General Protocol)

The synthesis of **Reactive Red 218**, as a monoazo dye, typically involves a two-step process: diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.[\[1\]](#)

Step 1: Diazotization of an Aromatic Amine


- An aromatic amine (e.g., an aniline derivative) is dissolved or suspended in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite ($NaNO_2$) in water is prepared and cooled.
- The cold sodium nitrite solution is added dropwise to the amine suspension while maintaining the temperature between 0-5 °C and stirring vigorously. The reaction is monitored for the complete consumption of the amine.

- The resulting solution contains the diazonium salt, which is kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling Reaction

- A coupling component (e.g., a naphthol derivative) is dissolved in an alkaline aqueous solution (e.g., sodium carbonate or sodium hydroxide solution).[1]
- The cold diazonium salt solution from Step 1 is added slowly to the solution of the coupling component. The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-9) to facilitate the coupling reaction.[1]
- The reaction mixture is stirred until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.
- The synthesized dye is then isolated from the reaction mixture, often by salting out with sodium chloride, followed by filtration, washing, and drying.

Diagram 1: Generalized Synthesis Workflow of a Monoazo Reactive Dye

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Reactive Red 218**.

Application of Reactive Red 218 in Textile Dyeing (General Protocol)

Reactive dyes are used to dye cellulosic fibers such as cotton. The dyeing process involves the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulose fibers.

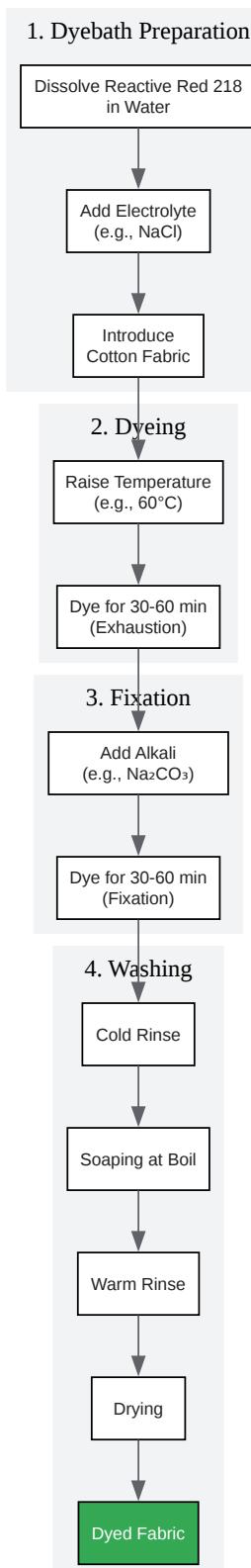
1. Preparation of the Dyebath

- The required amount of **Reactive Red 218** is dissolved in water to form a stock solution.

- A dyebath is prepared with the appropriate volume of water, and the dye stock solution is added.
- An electrolyte, such as sodium chloride or sodium sulfate, is added to the dyebath. The electrolyte helps to promote the exhaustion of the dye onto the fabric.
- The textile material (e.g., cotton fabric) is introduced into the dyebath.

2. Dyeing Process

- The temperature of the dyebath is gradually raised to the recommended dyeing temperature for the specific type of reactive dye (this can range from 40°C to 80°C).
- The dyeing is continued at this temperature for a specified period to allow for the diffusion and adsorption of the dye onto the fibers.


3. Fixation

- After the initial dyeing period, an alkali, such as sodium carbonate (soda ash), is added to the dyebath.
- The addition of the alkali raises the pH of the dyebath, which activates the cellulose fibers and the reactive group of the dye, leading to the formation of a covalent bond between them.
- The dyeing is continued for another period to ensure maximum fixation of the dye.

4. Rinsing and Soaping

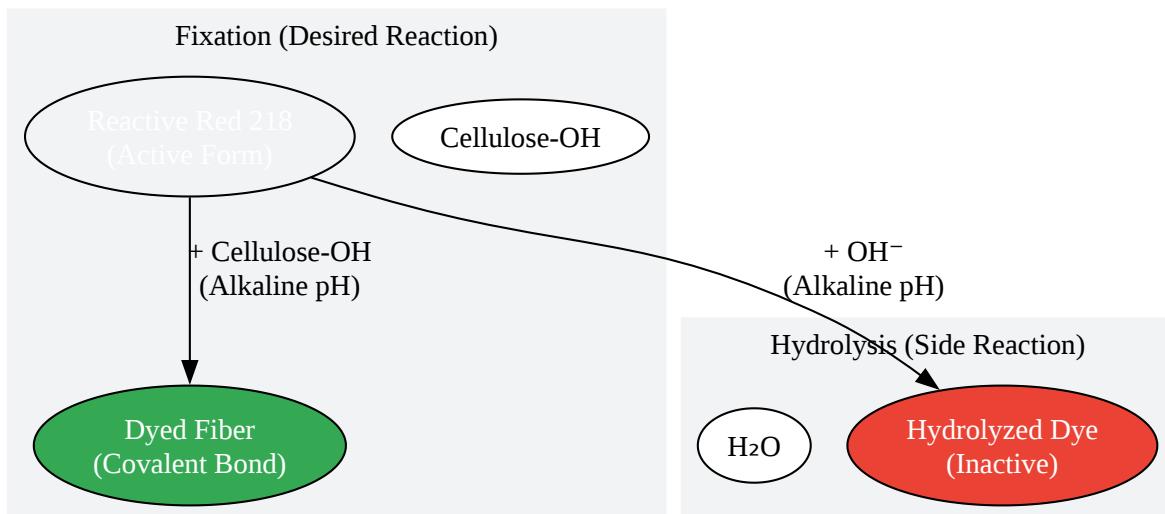
- After dyeing, the fabric is thoroughly rinsed with cold water to remove any unfixed dye and residual chemicals.
- A soaping treatment is then carried out at or near the boil with a detergent to remove any hydrolyzed dye and to improve the fastness properties of the dyeing.
- The fabric is then rinsed again and dried.

Diagram 2: Experimental Workflow for Textile Dyeing with Reactive Red 218

[Click to download full resolution via product page](#)

Caption: A typical workflow for dyeing cotton fabric with **Reactive Red 218**.

Chemical Reactions and Mechanisms


Covalent Bond Formation

The key feature of reactive dyes is their ability to form covalent bonds with the substrate. In the case of dyeing cellulosic fibers like cotton, the reactive group of the dye reacts with the hydroxyl groups of the cellulose polymer under alkaline conditions. This forms a stable ether linkage, making the dye a permanent part of the fiber.

Hydrolysis

A competing and undesirable reaction that occurs during the dyeing process is the hydrolysis of the reactive dye.^[9] In the alkaline dyebath, the reactive group of the dye can also react with hydroxide ions from the water, leading to the formation of a non-reactive, hydrolyzed dye.^[9] This hydrolyzed dye can no longer form a covalent bond with the fiber and must be washed off after dyeing to ensure good wash fastness. The extent of hydrolysis is influenced by factors such as pH, temperature, and dyeing time.

Diagram 3: Reaction Pathways of Reactive Red 218dot

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Reactive red 218 (EVT-1509126) | 113653-03-5 [evitachem.com]
- 2. Reactive red 218 | 113653-03-5 [chemnet.com]
- 3. khushidyechem.com [khushidyechem.com]
- 4. Page loading... [guidechem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Reactive red 218 | 113653-03-5 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. cncolorchem.com [cncolorchem.com]
- 9. irjet.net [irjet.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to C.I. Reactive Red 218]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1167056#reactive-red-218-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1167056#reactive-red-218-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com